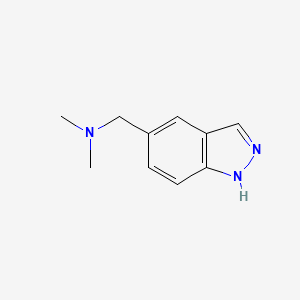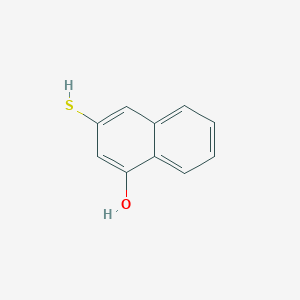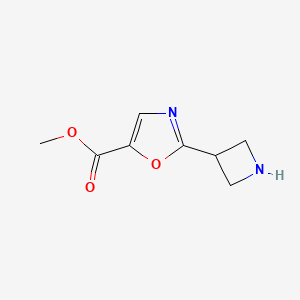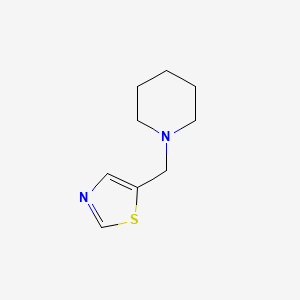
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by the presence of a methoxy group attached to the indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindanone.
Reduction: The ketone group in 6-methoxyindanone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Methanol Addition: The resulting alcohol is then subjected to a methanol addition reaction to introduce the methanol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted indane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyindanone: A precursor in the synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol.
2,3-Dihydro-1H-inden-5-YL)methanol: Lacks the methoxy group, leading to different chemical and biological properties.
6-Hydroxy-2,3-dihydro-1H-inden-5-YL)methanol: Contains a hydroxy group instead of a methoxy group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
YQIIJSKPFGCIMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CCCC2=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)

![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)




![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)


![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)

